molecular formula C21H15NO2 B12544848 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-34-3

4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12544848
CAS No.: 656234-34-3
M. Wt: 313.3 g/mol
InChI Key: PYQCAUKKPLMJON-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that features a biphenyl group attached to an isoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the formation of the biphenyl group followed by its attachment to the isoquinolinone core. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating cellular processes .

Comparison with Similar Compounds

  • 4-([1,1’-Biphenyl]-2-yl)-5-hydroxyisoquinolin-1(2H)-one
  • 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one

Comparison: While these compounds share a similar core structure, the position of the biphenyl group can significantly influence their chemical properties and biological activities. The unique positioning in 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one may confer distinct reactivity and interaction profiles, making it particularly valuable for specific applications .

Properties

CAS No.

656234-34-3

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

5-hydroxy-4-(3-phenylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24)

InChI Key

PYQCAUKKPLMJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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